molecular formula C18H18N2O2 B2354237 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide CAS No. 922054-68-0

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

Cat. No.: B2354237
CAS No.: 922054-68-0
M. Wt: 294.354
InChI Key: SOAALPRFAYPRNX-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system fused with a tetrahydro structure and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent amide formation. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of tetrahydroquinoline alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, tetrahydroquinoline alcohols, and substituted quinolines, each with distinct chemical and physical properties.

Scientific Research Applications

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17(10-6-13-4-2-1-3-5-13)19-15-8-9-16-14(12-15)7-11-18(22)20-16/h1-5,8-9,12H,6-7,10-11H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAALPRFAYPRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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